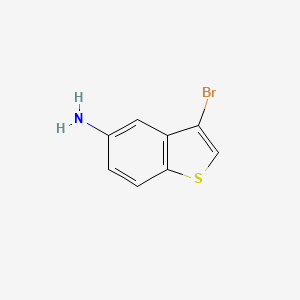![molecular formula C11H15NO B6234167 [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol CAS No. 663956-51-2](/img/no-structure.png)
[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol, abbreviated as AMDI, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, water-soluble, and relatively low-cost compound. AMDI has been used in a variety of fields, such as biochemistry, pharmacology, and materials science. This compound has been found to have a number of interesting properties, such as its ability to act as a catalyst for chemical reactions and its ability to interact with other compounds. In
科学研究应用
AMDI has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of indoles and other heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, AMDI has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
作用机制
The mechanism of action of AMDI is not fully understood. However, it is believed that the compound acts as a catalyst for chemical reactions, as it has been found to promote the formation of new bonds between molecules. It is also believed that AMDI may act as an inhibitor of enzymes, as it has been found to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMDI are not fully understood. However, it has been found to have some effects on the body, such as increasing the activity of certain enzymes and increasing the levels of certain hormones. In addition, AMDI has been found to have some effects on the brain, such as increasing levels of serotonin and dopamine.
实验室实验的优点和局限性
The use of AMDI in lab experiments has a number of advantages. It is a relatively low-cost compound, and it is water-soluble, making it easy to work with in the lab. In addition, AMDI is relatively stable, and its effects on the body can be easily studied. However, there are some limitations to the use of AMDI in lab experiments. For example, it can be toxic in high concentrations, and it can be difficult to control the concentration of the compound in the experiment.
未来方向
There are a number of potential future directions for the use of AMDI in scientific research. One potential direction is the use of AMDI as a drug delivery system. AMDI could be used to deliver drugs to specific parts of the body, such as the brain or the liver. Another potential direction is the use of AMDI to study the structure and function of proteins and enzymes. AMDI could be used to study the structure and function of proteins and enzymes, as well as their interactions with other molecules. Finally, AMDI could be used to study the effects of drugs on the body, as it has been found to have some effects on the body.
合成方法
The synthesis of AMDI is typically accomplished through a two-step process. First, an aminomethylation reaction is performed, where a primary amine is reacted with a methyl halide to form an aminomethyl group. This aminomethyl group is then reacted with an aldehyde to form the desired product, AMDI. The overall reaction can be represented as follows:
Aminomethylation: RNH2 + CH3X → RNHCH3 + X-
Aldehyde reaction: RNHCH3 + R’-CHO → RNH-C(R’)-CH2OH
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol involves the reaction of 2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol with ammonia in the presence of a reducing agent.", "Starting Materials": [ "2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol", "Ammonia", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol in a suitable solvent.", "Step 2: Add ammonia to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS 编号 |
663956-51-2 |
产品名称 |
[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol |
分子式 |
C11H15NO |
分子量 |
177.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol](/img/structure/B6234122.png)
